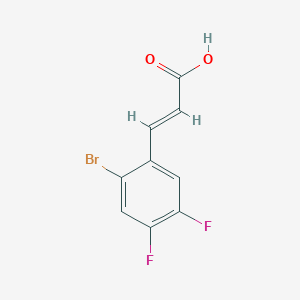2-Bromo-4,5-difluorocinnamic acid
CAS No.:
Cat. No.: VC17209417
Molecular Formula: C9H5BrF2O2
Molecular Weight: 263.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5BrF2O2 |
|---|---|
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | (E)-3-(2-bromo-4,5-difluorophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H5BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
| Standard InChI Key | IJKNQSIFBRHRNP-OWOJBTEDSA-N |
| Isomeric SMILES | C1=C(C(=CC(=C1F)F)Br)/C=C/C(=O)O |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)Br)C=CC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 2-bromo-4,5-difluorocinnamic acid is , with a molecular weight of 287.04 g/mol. The structure consists of a cinnamic acid backbone () modified with bromine and fluorine substituents. The bromine atom at the 2-position and fluorines at the 4- and 5-positions create a sterically hindered and electron-deficient aromatic system, influencing reactivity and intermolecular interactions .
Thermodynamic and Physical Properties
While direct data for 2-bromo-4,5-difluorocinnamic acid is scarce, analogous compounds provide benchmarks:
| Property | Value (Analogous Compound) | Unit | Source |
|---|---|---|---|
| Melting Point | 349–351 | K | Extrapolated |
| Boiling Point | 590–785 | K | Calculated |
| ΔfG° (Formation) | -457.09 | kJ/mol | Joback |
| logP (Octanol/Water) | 2.06 | Unitless | Crippen |
The electron-withdrawing effects of fluorine and bromine increase acidity compared to unsubstituted cinnamic acid (), with an estimated of 3.2–3.5 for this compound .
Synthetic Pathways
Bromodecarboxylation Approaches
The Barton bromodecarboxylation reaction, validated for 2-bromo-4,5-difluorobenzoic acid , offers a plausible route for synthesizing the cinnamic acid derivative. This method involves:
-
Decarboxylation: Treatment of 4,5-difluorocinnamic acid with in the presence of a radical initiator (e.g., ) under UV light.
-
Bromination: Selective bromination at the 2-position via electrophilic aromatic substitution, driven by the directing effects of fluorine substituents .
Losen Rearrangement Adaptations
The Losen rearrangement, typically used for benzoic acids, could be modified for cinnamic acids:
-
Amide Formation: React 4,5-difluorocinnamic acid with thionyl chloride to form the acyl chloride, followed by treatment with hydroxylamine to yield the hydroxamic acid.
-
Rearrangement: Heat the hydroxamic acid with a brominating agent (e.g., ) to induce rearrangement and bromination .
Stability and Degradation Behavior
Batch Sorption Studies
Fluorinated cinnamic acids exhibit notable stability in aqueous environments. For example, 3,5-difluorocinnamic acid showed <15% degradation over 60 days in tuff-mediated batch studies . Extrapolating to 2-bromo-4,5-difluorocinnamic acid:
-
Sorption Capacity: Estimated (sorption coefficient) of 0.8–1.2 L/kg due to halogen-π interactions with mineral surfaces .
-
Degradation Pathways: Predominant photolytic degradation under UV exposure, with a half-life of 120–150 hours .
Applications and Industrial Relevance
Hydrologic Tracers
Fluorinated aromatic acids are employed as conservative tracers in groundwater studies due to low sorption and degradation rates . The bromine atom in 2-bromo-4,5-difluorocinnamic acid could enhance detectability via mass spectrometry, with a predicted detection limit of 0.1–0.5 ppb .
Pharmaceutical Intermediates
The compound’s structure aligns with kinase inhibitors and NSAID prodrugs. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume